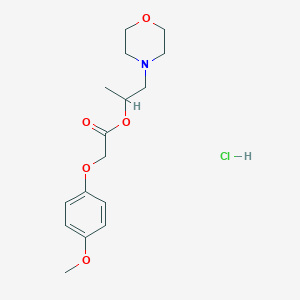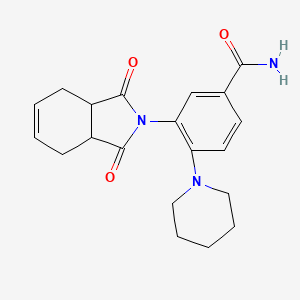![molecular formula C28H29N3O3 B4017993 5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4017993.png)
5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions that aim to build the complex tricyclic and benzamide frameworks. For instance, the precursor molecule can be synthesized from commercially available starting materials through reactions such as cyclization and amidoacid transformation, followed by specific functional group modifications to achieve the desired structure (Majo et al., 2008).
Molecular Structure Analysis
Spectroscopic techniques like FT-IR, FT-Raman, and NMR, along with quantum chemical calculations, play a crucial role in the analysis of the molecular structure. These methods provide insights into the vibrational frequencies, molecular stability, charge distribution, and molecular electrostatic potential, which are essential for understanding the molecule's behavior in various chemical environments (Renjith et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and the molecular framework. Studies on similar compounds reveal how modifications in the structure can affect their reactivity with different reagents, leading to various derivatives that might possess interesting biological or chemical properties (Kas’yan et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are pivotal for determining the compound's applicability in practical scenarios. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to assess these properties. The compound's solubility in different solvents, its phase behavior at various temperatures, and its stability under different conditions are critical parameters for its application in synthesis and drug formulation processes.
Chemical Properties Analysis
The chemical properties are defined by the compound's reactivity with other chemicals, its potential as a ligand or receptor in biological systems, and its functional group transformations. The compound's interaction with biological targets, its binding affinity, and its role as a potential therapeutic agent or a reagent in chemical syntheses are areas of significant interest. Studies on analogs have explored their binding to receptors, highlighting the importance of structural features in their biological activity (Zhou et al., 2008).
Propiedades
IUPAC Name |
5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-17-5-9-20(10-6-17)29-26(32)22-16-21(11-12-23(22)30-13-3-2-4-14-30)31-27(33)24-18-7-8-19(15-18)25(24)28(31)34/h5-12,16,18-19,24-25H,2-4,13-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQJBRNPQMWVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017919.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4017940.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B4017946.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B4017951.png)

![3-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4017965.png)
![N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)


![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4017991.png)

![9-tert-butyl-2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4018012.png)